4-(1,3-Dioxolan-2-yl)-4-methylpentan-1-amine
CAS No.: 37414-85-0
Cat. No.: VC7566941
Molecular Formula: C9H19NO2
Molecular Weight: 173.256
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37414-85-0 |
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Molecular Formula | C9H19NO2 |
Molecular Weight | 173.256 |
IUPAC Name | 4-(1,3-dioxolan-2-yl)-4-methylpentan-1-amine |
Standard InChI | InChI=1S/C9H19NO2/c1-9(2,4-3-5-10)8-11-6-7-12-8/h8H,3-7,10H2,1-2H3 |
Standard InChI Key | OWSLUTRBACVVDT-UHFFFAOYSA-N |
SMILES | CC(C)(CCCN)C1OCCO1 |
Introduction
Chemical Identity and Structural Analysis
Fundamental Chemical Properties
4-(1,3-Dioxolan-2-yl)-4-methylpentan-1-amine (CAS# 37414-85-0) is an aliphatic amine derivative featuring a 1,3-dioxolane ring at the 4-position of a pentan-1-amine backbone. The compound’s molecular structure is defined by the following attributes :
Property | Value |
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Molecular Formula | |
Molecular Weight | 173.25 g/mol |
CAS Registry Number | 37414-85-0 |
Density | Not Available |
Boiling/Melting Points | Not Available |
The dioxolane ring, a five-membered cyclic acetal comprising two oxygen atoms, confers stability against hydrolysis under neutral conditions while remaining labile in acidic environments. The amine group at the terminal position introduces basicity and nucleophilic reactivity, making the compound amenable to further functionalization.
Structural Elucidation
The compound’s IUPAC name, 4-(1,3-dioxolan-2-yl)-4-methylpentan-1-amine, reflects its substitution pattern:
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A pentan-1-amine chain (five-carbon amine) with a methyl group at the 4-position.
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A 1,3-dioxolan-2-yl group attached to the same carbon as the methyl branch.
The dioxolane ring likely originates from the protection of a ketone or aldehyde precursor, a common strategy to stabilize reactive carbonyl groups during synthetic sequences . This structural motif is prevalent in fragrances and drug delivery systems, where controlled release mechanisms are desirable .
Synthetic Pathways and Methodological Considerations
Hypothetical Synthesis Routes
While no direct synthesis protocols for 4-(1,3-Dioxolan-2-yl)-4-methylpentan-1-amine are documented in the provided sources, plausible routes can be inferred from analogous compounds. For instance, Paquette and Leone-Bay (1983) synthesized 4-(1,3-dioxan-2-yl)-4-methylpentan-2-one via cyclization of a diol with a carbonyl compound . Adapting this approach, the target amine could be synthesized through the following steps:
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Formation of the Dioxolane Ring:
Reaction of 4-methylpentan-1-amine with a 1,2-diol (e.g., ethylene glycol) under acidic conditions to form the dioxolane acetal. This step would protect a hypothetical ketone intermediate, though the amine group necessitates careful selection of reaction conditions to avoid undesired side reactions. -
Reductive Amination:
If the dioxolane-protected ketone (e.g., 4-(1,3-dioxolan-2-yl)-4-methylpentan-2-one) were available, reductive amination using ammonium acetate and a reducing agent like sodium cyanoborohydride could yield the target amine .
Challenges in Synthesis
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Amine Compatibility: The presence of a primary amine complicates acetal formation, as amines can act as nucleophiles, potentially leading to ring-opening or side reactions.
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Steric Hindrance: The methyl group at the 4-position may impede cyclization or reductive amination steps, necessitating optimized reaction conditions.
Physicochemical and Spectroscopic Properties
Solubility and Reactivity
The compound’s solubility profile is influenced by its amine and dioxolane groups:
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Polar Solvents: Expected to exhibit moderate solubility in water or alcohols due to hydrogen-bonding capacity from the amine.
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Organic Solvents: Likely soluble in dichloromethane or ethyl acetate, facilitated by the hydrophobic dioxolane and methyl groups.
The amine group confers basicity, with a predicted pKa of ~10.5, making it prone to protonation in acidic media. The dioxolane ring remains stable under neutral or basic conditions but hydrolyzes in acidic environments to regenerate the carbonyl group.
Spectroscopic Characteristics
Although experimental spectral data are unavailable, theoretical predictions can be made:
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IR Spectroscopy:
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N-H stretching vibrations at ~3300 cm.
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C-O-C asymmetric stretching (dioxolane) at ~1100 cm.
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NMR Spectroscopy:
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: Resonances for the dioxolane protons (δ 4.8–5.2 ppm) and methyl groups (δ 1.0–1.2 ppm).
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: Quaternary carbon of the dioxolane ring at δ 95–100 ppm.
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Dioxolane derivatives are valued in perfumery for their stability and controlled release properties . While 4-(1,3-Dioxolan-2-yl)-4-methylpentan-1-amine is not explicitly cited in fragrance patents, its structural analogs are employed to modulate odor longevity.
Agrochemicals
The compound’s amine group could facilitate the synthesis of herbicides or pesticides, where nitrogen-containing motifs are prevalent.
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